molecular formula C19H21NO5 B2707222 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 1421499-33-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide

Cat. No.: B2707222
CAS No.: 1421499-33-3
M. Wt: 343.379
InChI Key: UYHVBXJPTGTNGP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a phenoxypropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.

    Phenoxypropanamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with a phenoxypropanamide precursor, often using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. The presence of the benzo[d][1,3]dioxole moiety is particularly interesting due to its occurrence in various bioactive natural products .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzo[d][1,3]dioxole structure.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-methoxypropanamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxypropanamide: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is unique due to the combination of the benzo[d][1,3]dioxole moiety and the phenoxypropanamide structure. This combination provides a distinct set of chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHVBXJPTGTNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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